(2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone
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Overview
Description
The compound is composed of a 2-chloropyridin-4-yl group, a 4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl group, and a methanone group . The presence of these groups suggests that the compound might have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted at the 2-position with a chlorine atom and at the 4-position with a methanone group linked to a piperazine ring. The piperazine ring is further substituted with a sulfonyl group linked to a trifluorophenyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-withdrawing chlorine, sulfonyl, and trifluorophenyl groups, as well as the electron-donating piperazine ring . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonyl group and the nonpolar trifluorophenyl group might impart interesting solubility characteristics . The compound might also exhibit unique optical and electronic properties due to the conjugated system of the pyridine ring .Scientific Research Applications
Synthesis and Structure
The compound (2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone is part of a broader category of chemical compounds that have been synthesized for various scientific applications. The synthesis processes often involve multi-step reactions, leading to the formation of derivatives that have been characterized using techniques like melting point, 1H NMR, 13C NMR, FT-IR, and HRMS. The structural analysis through these methods provides detailed insights into the molecular configuration, which is crucial for understanding the compound's potential applications in different scientific fields (Wang et al., 2015).
Biological Activities
Compounds within the same family as (2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone have shown promising biological activities. For instance, similar N-phenylpyrazolyl aryl methanones derivatives have exhibited favorable herbicidal and insecticidal activities. These findings suggest potential agricultural applications, where such compounds could be used to develop new pesticides or herbicides that target specific pests or weeds without harming the crops (Wang et al., 2015).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of related compounds. For example, derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid have shown variable and modest activity against bacterial and fungal strains. This indicates potential applications in the development of new antimicrobial agents, which could be particularly useful in addressing the growing concern of antibiotic resistance (Patel, Agravat, & Shaikh, 2011).
Future Directions
properties
IUPAC Name |
(2-chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O3S/c17-13-9-10(3-4-21-13)16(24)22-5-7-23(8-6-22)27(25,26)12-2-1-11(18)14(19)15(12)20/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIASBYMRYNUWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=NC=C2)Cl)S(=O)(=O)C3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)-4-(2,3,4-trifluorobenzenesulfonyl)piperazine |
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